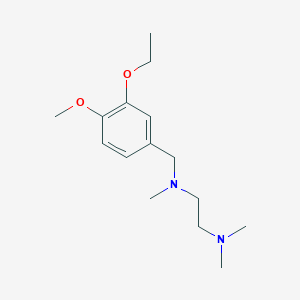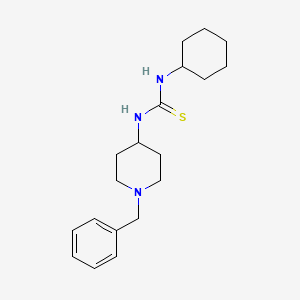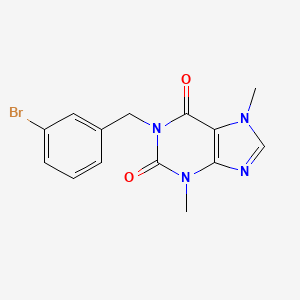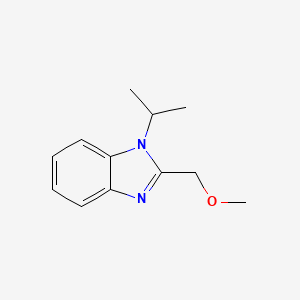
N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride, also known as NBHC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazone derivative that is synthesized by the condensation of 4-nitrobenzaldehyde with hydrazinecarboximidohydrazide in the presence of hydrochloric acid. NBHC has been found to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cell proliferation and survival. N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride has been shown to inhibit the activity of topoisomerase II, an enzyme that is critical for DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately to cell death.
Biochemical and physiological effects:
In addition to its cytotoxic activity, N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride has been found to exhibit a range of interesting biochemical and physiological effects. For example, N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride has been shown to induce the formation of reactive oxygen species (ROS) in cancer cells. ROS are highly reactive molecules that can cause oxidative damage to cellular components, leading to cell death. N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins. This inhibition may have implications for the treatment of diseases such as arthritis and cancer.
実験室実験の利点と制限
One of the advantages of N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride is its relatively simple synthesis method, which makes it easy to obtain in large quantities. N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride is also relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to the use of N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride in laboratory experiments. For example, N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride is highly toxic and must be handled with care. In addition, the mechanism of action of N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride. One area of interest is in the development of new cancer treatments based on N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride and related compounds. Researchers are also interested in further exploring the mechanism of action of N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride and its effects on various cellular processes. In addition, there may be potential applications for N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride in the treatment of other diseases, such as arthritis and neurodegenerative disorders. Overall, N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride is a promising compound that has the potential to make significant contributions to the field of scientific research.
合成法
The synthesis of N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride involves the condensation of 4-nitrobenzaldehyde with hydrazinecarboximidohydrazide in the presence of hydrochloric acid. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the final product. The synthesis of N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride is relatively straightforward and can be carried out using standard laboratory techniques.
科学的研究の応用
N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride has been found to exhibit potent cytotoxic activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This activity is thought to be due to the ability of N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
1,2-bis[(Z)-(4-nitrophenyl)methylideneamino]guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N7O4.ClH/c16-15(19-17-9-11-1-5-13(6-2-11)21(23)24)20-18-10-12-3-7-14(8-4-12)22(25)26;/h1-10H,(H3,16,19,20);1H/b17-9-,18-10-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBRCXQLXQOUOO-DIRHCNHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)[N+](=O)[O-])N)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\N/C(=N/N=C\C2=CC=C(C=C2)[N+](=O)[O-])/N)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-bis[(Z)-(4-nitrophenyl)methylideneamino]guanidine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-chloro-8-{[4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}quinoline](/img/structure/B5855218.png)
![1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B5855224.png)
![2-[(2-chloro-6-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5855229.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5855231.png)
![N-(4-chlorobenzyl)-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5855242.png)
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5855244.png)
![3-{5-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5855255.png)
![ethyl (3-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}-1H-indol-1-yl)acetate](/img/structure/B5855258.png)

